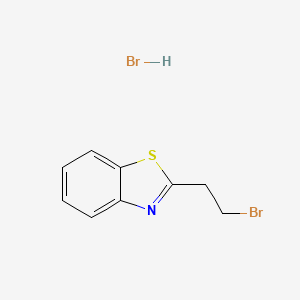

2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide

Description

2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide is a brominated benzothiazole derivative characterized by a benzothiazole core substituted with a 2-bromoethyl group and stabilized as a hydrobromide salt. The hydrobromide salt enhances solubility in polar solvents, making it suitable for synthetic and pharmacological applications. Its molecular formula is presumed to be C₉H₉Br₂NS, with a molecular weight of ~314.06 g/mol (estimated). The bromoethyl group acts as a reactive site for nucleophilic substitutions, enabling its use in cross-coupling reactions or as an intermediate in drug synthesis .

Properties

IUPAC Name |

2-(2-bromoethyl)-1,3-benzothiazole;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNS.BrH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGGLDDPVFXGSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCBr.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Alkylation of 2-Mercaptobenzothiazole

The most widely reported method involves the nucleophilic alkylation of 2-mercaptobenzothiazole (2-MBT) with 1,2-dibromoethane. This two-step process proceeds via intermediate formation of 2-(2-bromoethylthio)-1,3-benzothiazole, followed by cyclization and salt formation.

Reaction Mechanism:

- Alkylation Step:

$$

\text{2-MBT} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{Base}} \text{2-(2-Bromoethylthio)-1,3-benzothiazole} + \text{HBr}

$$

Bases such as sodium hydroxide or potassium carbonate deprotonate the thiol group, enabling nucleophilic attack on 1,2-dibromoethane.

- Cyclization and Salt Formation:

$$

\text{2-(2-Bromoethylthio)-1,3-benzothiazole} + \text{HBr} \rightarrow \text{2-(2-Bromoethyl)-1,3-benzothiazole hydrobromide}

$$

Hydrobromic acid facilitates cyclization, forming the benzothiazole core and stabilizing the product as a hydrobromide salt.

Optimized Conditions:

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher yields at elevated temperatures |

| Solvent | Ethanol/Water (3:1) | Enhances solubility of intermediates |

| Reaction Time | 6–8 hours | Prolonged duration improves cyclization |

| Molar Ratio (2-MBT : 1,2-dibromoethane) | 1:1.2 | Excess dibromoethane minimizes side reactions |

Direct Bromination of 2-Ethyl-1,3-benzothiazole

An alternative approach involves the bromination of 2-ethyl-1,3-benzothiazole using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in acetic acid.

Reaction Scheme:

$$

\text{2-Ethyl-1,3-benzothiazole} + \text{HBr} \xrightarrow{\text{AcOH}} \text{2-(2-Bromoethyl)-1,3-benzothiazole hydrobromide}

$$

Key Observations:

- Regioselectivity: Bromination occurs preferentially at the ethyl side chain due to the electron-withdrawing effect of the benzothiazole ring.

- Yield Enhancement: Catalytic amounts of Lewis acids (e.g., ZnBr₂) improve yields to 75–85%.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial methods employ continuous flow reactors to optimize efficiency:

Purification Protocols

| Purification Step | Method | Outcome |

|---|---|---|

| Crystallization | Ethanol/Diethyl ether | Removes unreacted 2-MBT |

| Column Chromatography | Silica gel (Hexane:EtOAc 4:1) | Isolates product from brominated byproducts |

| Lyophilization | Aqueous HBr solution | Obtains hydrobromide salt in >98% purity |

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Alkylation | 68–72 | 92–95 | High | Moderate |

| Direct Bromination | 75–85 | 95–98 | Medium | High |

| Continuous Flow | 88–92 | 98–99 | Very High | High |

Trade-offs:

- Nucleophilic alkylation is cost-effective but requires rigorous purification.

- Direct bromination offers higher purity but involves hazardous HBr handling.

Challenges and Mitigation Strategies

Common Side Reactions

- Di-bromination:

Occurs when excess brominating agents are used. Mitigated by stoichiometric control and low-temperature conditions. - Ring Bromination:

Additives like sulfolane suppress undesired electrophilic aromatic substitution.

Stability Considerations

- Thermal Degradation: Decomposition observed above 150°C. Storage at 2–8°C in amber vials recommended.

- Moisture Sensitivity: Hygroscopic nature necessitates anhydrous handling.

Emerging Methodologies

Photocatalytic Bromination

Recent advances utilize visible-light-driven catalysis with eosin Y, achieving 80% yield under ambient conditions.

Biocatalytic Approaches

Preliminary studies report the use of haloperoxidases for enantioselective bromination, though yields remain low (25–30%).

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding thioether.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: New benzothiazole derivatives with various functional groups.

Oxidation Reactions: Sulfoxides and sulfones.

Reduction Reactions: Thioethers.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide is utilized as a precursor for synthesizing more complex molecules. Its reactivity allows for various modifications that can lead to diverse chemical entities suitable for further research and application in drug development and materials science.

Biology

- Antimicrobial Properties : Research indicates that benzothiazole derivatives exhibit significant antibacterial activity. For instance, studies have shown that compounds similar to this compound can inhibit bacterial enzymes such as dihydroorotase and DNA gyrase, demonstrating potential against pathogens like Staphylococcus aureus and E. coli .

- Anticancer Activity : The compound has been explored for its potential anticancer properties. Benzothiazole derivatives have been found to induce apoptosis in cancer cells, particularly in breast cancer models . This suggests a mechanism where these compounds can damage nuclear DNA and prevent cellular migration.

Medicine

- Pharmaceutical Precursor : There is ongoing exploration of this compound as a precursor for synthesizing pharmaceutical compounds. Its ability to modify biological targets makes it valuable in developing new therapeutic agents.

- Case Study : A recent study highlighted the synthesis of novel benzothiazole derivatives that showed promising results against various cancer cell lines, indicating that modifications to the benzothiazole structure can enhance biological activity .

Industry

- Material Development : In industrial applications, this compound is used in developing materials with specific properties, such as polymers and dyes. Its bromine content can impart desirable characteristics to materials, enhancing their performance in various applications.

Table 1: Antibacterial Activity of Benzothiazole Derivatives

| Compound | Target Bacteria | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound 43a | Staphylococcus aureus | 27 | |

| Compound 43b | E. coli | 25 | |

| Compound 53a | Enterobacter aerogenes | 25 |

Table 2: Patents Related to Benzothiazole Derivatives

| Title | Patent No. | Publication Date |

|---|---|---|

| Antibacterial benzothiazole derivatives | WO2016079688A | 2015 |

| Novel benzothiazole derivatives with enhanced biological activity | WO2017025980 A1 | 2017 |

| Synthesis of new benzothiazole derivatives as potential antitubercular agents | US20120095021 A1 | 2011 |

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

2-(Bromomethyl)-1,3-benzothiazole

- Structure : Features a bromomethyl (–CH₂Br) substituent on the benzothiazole core.

- Molecular Formula : C₈H₆BrNS (MW: 228.11 g/mol, CAS: 106086-78-6) .

- Key Differences :

- Shorter alkyl chain (methyl vs. ethyl) reduces steric hindrance, increasing reactivity in SN2 reactions.

- Lacks the hydrobromide salt, leading to lower solubility in aqueous media.

- Applications : Used as an alkylating agent in organic synthesis .

3-(2-Hydroxyethyl)-2-methylbenzothiazolium Bromide

- Structure : Contains a hydroxyethyl (–CH₂CH₂OH) group and a methyl group on the benzothiazole core.

- Synthesis: Derived from 2-methylbenzothiazole and 2-bromoethanol .

- Key Differences :

- Hydroxyethyl group introduces hydrogen-bonding capability, enhancing hydrophilicity.

- Methyl substitution at position 2 alters electronic properties compared to the unsubstituted benzothiazole in the target compound.

- Applications: Potential use in ionic liquids or as a fluorescent probe .

2-(2-Bromoethyl)benzimidazole Hydrobromide

- Structure : Benzimidazole core with a 2-bromoethyl group and hydrobromide salt (CAS: 51036-77-2) .

- Key Differences :

- Replacement of benzothiazole with benzimidazole alters aromaticity and electronic effects.

- Benzimidazole derivatives often exhibit distinct biological activities (e.g., antiviral, antifungal).

- Applications : Industrial intermediate in pesticide and pharmaceutical synthesis .

5-Bromo-2-(bromomethyl)-1,3-benzothiazole

- Structure : Bromine at position 5 and bromomethyl at position 2 of benzothiazole (CAS: 110704-13-7) .

- Key Differences :

- Additional bromine at position 5 increases molecular weight (MW: ~292.99 g/mol) and steric bulk.

- Dual bromine sites enable multi-step functionalization but may complicate regioselective reactions.

Functional and Reactivity Comparisons

Reactivity

- 2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide : The bromoethyl group facilitates nucleophilic substitutions (e.g., with amines or thiols) to form ethyl-linked derivatives. The hydrobromide salt stabilizes the compound but may participate in acid-base reactions .

- 2-(Bromomethyl)-1,3-benzothiazole : Higher electrophilicity due to the primary bromide, enabling faster alkylation reactions .

- 2-(4-Morpholinyldithio)benzothiazole (C₁₁H₁₂N₂OS₃, MW: 284.41 g/mol): Incorporates a disulfide-morpholine group, enabling redox-responsive behavior distinct from bromoalkyl derivatives .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | Stability Considerations |

|---|---|---|---|

| This compound | ~314.06 | High in polar solvents (due to HBr salt) | Sensitive to moisture and light |

| 2-(Bromomethyl)-1,3-benzothiazole | 228.11 | Moderate in organic solvents | Stable under anhydrous conditions |

| 3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromide | 258.17 | High in water | Hygroscopic; requires desiccants |

Biological Activity

2-(2-Bromoethyl)-1,3-benzothiazole;hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities. The bromine atom and the ethyl group contribute to its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that derivatives of benzothiazole exhibit significant antioxidant properties. The antioxidant activity of this compound has been evaluated using various assays, including:

- DPPH Assay : Measures the ability to scavenge free radicals.

- FRAP Assay : Assesses the reducing power of the compound.

- ORAC Assay : Evaluates the ability to protect against oxidative damage.

These assays demonstrate that compounds similar to 2-(2-Bromoethyl)-1,3-benzothiazole can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .

Antiproliferative Activity

The antiproliferative effects of this compound have been studied in various cancer cell lines. Notably, it has shown promising results against:

- Colon Cancer Cells

- Cervical Cancer Cells

In vitro studies reveal that the compound can inhibit cell viability and induce apoptosis in these cancer cells, suggesting potential use as an anticancer agent .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It exhibited significant inhibition of pro-inflammatory enzymes such as 5-lipoxygenase , with IC50 values in the sub-micromolar range. This activity suggests a potential therapeutic role in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzymes : The compound may inhibit enzymes involved in oxidative stress and inflammation.

- Receptors : It may modulate receptor activity related to cell proliferation and survival.

These interactions lead to alterations in signaling pathways that are crucial for cellular homeostasis and disease progression .

Case Studies and Research Findings

Q & A

Basic: What are the optimized synthetic routes for preparing 2-(2-Bromoethyl)-1,3-benzothiazole hydrobromide, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, bromoethyl derivatives of benzothiazoles are often prepared by reacting 2-mercaptobenzothiazole with dibromoethane in acetone under reflux, using potassium carbonate (K₂CO₃) as a base to deprotonate the thiol group . Optimization includes:

- Reaction Duration : Extending reflux time to 5–6 hours to ensure complete substitution, monitored via TLC (ethyl acetate/hexane, 1:9 v/v) .

- Purification : Column chromatography with hexane/ethyl acetate (9:1 v/v) improves purity, while ethanol recrystallization enhances yield (e.g., 55–70% yields observed for analogous hydrobromide salts) .

- Solvent Choice : Polar aprotic solvents like acetone or DMF favor nucleophilic displacement .

Basic: What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

Key techniques include:

- ¹H NMR : Signals for the bromoethyl group (e.g., δ ~3.8–4.3 ppm for CH₂Br and adjacent CH₂) and aromatic protons (δ ~7.0–8.5 ppm) confirm substitution patterns .

- IR Spectroscopy : Peaks at ~690 cm⁻¹ (C-Br stretch) and ~1640–1660 cm⁻¹ (C=N/C=C in benzothiazole) validate functional groups .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., <0.4% deviation) .

Advanced: How can computational chemistry aid in understanding the reaction mechanisms involving this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations can model reaction pathways, such as the stepwise nucleophilic substitution observed in seleniranium intermediates. For example, quantum chemical studies reveal transition states and regioselectivity in reactions involving bromoethyl benzothiazoles, explaining preferential attack at selenium or sulfur centers . Computational tools like Gaussian or ORCA are used to:

- Predict intermediates (e.g., seleniranium cations).

- Calculate activation energies to optimize reaction conditions (e.g., solvent polarity effects) .

Advanced: What strategies are effective in elucidating the structure-activity relationships (SAR) of benzothiazole derivatives for antitumor activity?

Methodological Answer:

SAR studies involve systematic structural modifications:

- Substituent Variation : Introducing electron-withdrawing groups (e.g., -Br, -F) at specific positions enhances cytotoxicity. For example, fluorinated benzothiazoles show improved antiproliferative activity against cancer cell lines (e.g., IC₅₀ values <10 µM) .

- Biological Assays : In vitro testing (e.g., MTT assay) on cell lines (e.g., HepG2, SW620) quantifies potency. Parallel molecular docking predicts binding affinity to targets like DNA topoisomerases .

- Pharmacokinetic Profiling : LogP measurements and metabolic stability assays (e.g., microsomal incubation) guide lead optimization .

Basic: How should researchers handle safety concerns related to brominated intermediates during synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .

- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

- Exposure Control : Monitor air quality for bromine vapors (TLV: 0.1 ppm) using gas detectors .

Advanced: How do reaction conditions influence the regioselectivity of nucleophilic substitutions in bromoethyl benzothiazoles?

Methodological Answer:

Regioselectivity depends on:

- Solvent Polarity : Polar solvents stabilize transition states for SN2 mechanisms, favoring backside attack on the bromoethyl group .

- Catalysts : Lewis acids (e.g., AlCl₃) can direct electrophilic substitution on the benzothiazole ring .

- Temperature : Higher temperatures (e.g., reflux) may promote competing elimination pathways, requiring optimization .

Advanced: What analytical methods resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Curves : Validate potency differences (e.g., IC₅₀ discrepancies) using standardized assays (e.g., SRB method) .

- Metabolite Profiling : LC-MS identifies active metabolites that may explain variations (e.g., hydrolyzed prodrugs) .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of activity differences across cell lines or batches .

Basic: What purification techniques are most effective for isolating 2-(2-Bromoethyl)-1,3-benzothiazole hydrobromide?

Methodological Answer:

- Recrystallization : Use ethanol or methanol to remove impurities, achieving >95% purity .

- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) separates brominated byproducts .

- Melting Point Analysis : Sharp melting ranges (e.g., 254–305°C for analogs) confirm purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.